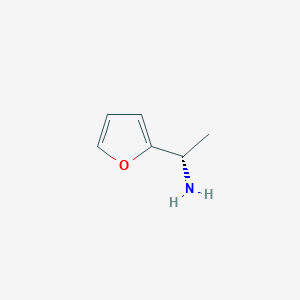

(1S)-1-(furan-2-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

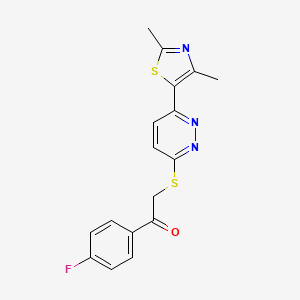

“(1S)-1-(furan-2-yl)ethan-1-amine”, also known as 2-furylethylamine, is a compound belonging to the class of alkylamines and has a furan ring in its structure. It is available in the form of a solid .

Molecular Structure Analysis

The molecular formula of “(1S)-1-(furan-2-yl)ethan-1-amine” is C6H9NO . It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom.

Physical And Chemical Properties Analysis

“(1S)-1-(furan-2-yl)ethan-1-amine” is a solid . Its molecular weight is 147.6. More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) were not available in the sources I found.

Scientific Research Applications

Synthesis of Pyrroles and Furan Derivatives

Research by Friedrich, Wächtler, and Meijere (2002) demonstrates the synthesis of 1,2,4-trisubstituted pyrroles using a process involving cyclization and palladium catalysis. This process includes the use of primary amines, such as glycine methyl ester, to obtain substituted methyl pyrrol-1-ylacetates (Friedrich, Wächtler, & Meijere, 2002).

Catalytic Conversion to Furan-derived Amines

Jiang et al. (2020) explored the catalytic conversion of furfural to furan-derived amines, like 1-(furan-2-yl)-4-methylpentan-2-amine, using Ru/C catalysts. This method is notable for its efficiency, high yield, and the recyclability of the catalyst (Jiang et al., 2020).

Enantioselective Synthesis of Amines and Amino Acids

Demir et al. (2003) described an enantioselective synthesis method for furan-2-yl amines and amino acids. The key process involved the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes (Demir et al., 2003).

Renewable Amine Synthesis

Liu et al. (2017) studied the reactivity of 3-acetamido-5-acetylfuran for the production of amino-substituted furans and alcohols. This research highlights the potential of using renewable resources for amine synthesis (Liu et al., 2017).

Optical Properties of Furanic Compounds

Lukes et al. (2003) investigated the synthesis and optical properties of various furanic compounds. This research contributes to understanding the photophysical properties of these compounds (Lukes et al., 2003).

Polymer Science

Triki et al. (2013) synthesized furan-based polyesteramides using a high temperature bulk polycondensation process. This study contributes to the field of polymer science, particularly in creating biobased materials (Triki et al., 2013).

Safety and Hazards

The safety information available indicates that “(1S)-1-(furan-2-yl)ethan-1-amine” may be harmful if swallowed, inhaled, or comes in contact with skin . Therefore, appropriate precautions should be taken while handling this compound, including wearing suitable protective clothing and avoiding release to the environment .

properties

IUPAC Name |

(1S)-1-(furan-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGCMLOKDKUAX-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(furan-2-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2638947.png)

![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2638953.png)

![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)